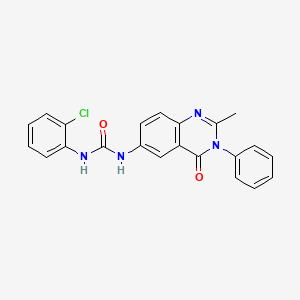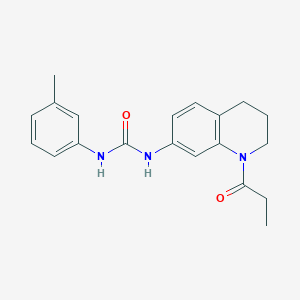![molecular formula C22H27N3O2 B6574699 3-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-phenylethyl)urea CAS No. 1203000-59-2](/img/structure/B6574699.png)
3-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-phenylethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-phenylethyl)urea (MPTHQ) is an organic compound that has been studied extensively in recent years. It is a member of the quinoline family and has been used in a variety of scientific applications, including in pharmacology, biochemistry, and physiology. MPTHQ has a wide range of potential applications, due to its unique structure and properties.
Wirkmechanismus
The exact mechanism of action of 3-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-phenylethyl)urea is still not fully understood. However, it is known that it binds to certain proteins in the body, such as the serotonin receptor 5-HT2A, and can modulate the activity of these proteins. Additionally, this compound has been shown to interact with other molecules, such as cyclic AMP, and can modulate the activity of these molecules as well.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation, reduce pain, and improve cognition. Additionally, it has been shown to have antidepressant and anticonvulsant effects. It has also been shown to have an effect on the endocannabinoid system, and can modulate the activity of the endocannabinoid system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-phenylethyl)urea in laboratory experiments is that it is relatively easy to synthesize and is readily available. Additionally, it is relatively stable and has a low toxicity. However, one of the limitations of using this compound in laboratory experiments is that it is not soluble in water, which can make it difficult to use in certain experiments. Additionally, it is not always easy to predict the exact effects of this compound on the body, as its exact mechanism of action is still not fully understood.
Zukünftige Richtungen
The potential applications of 3-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-phenylethyl)urea are still being explored, and there are a number of potential future directions for its use. One potential future direction is the use of this compound in drug discovery, as it can be used to study the effects of quinoline-based compounds on the human body. Additionally, this compound can be used in protein crystallography studies to study protein-ligand interactions, and can also be used as a catalyst in organic synthesis reactions. Additionally, further research could be done on the biochemical and physiological effects of this compound, as well as its potential use in the treatment of various diseases.
Synthesemethoden
3-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-phenylethyl)urea can be synthesized from a variety of starting materials, including 1,2,3,4-tetrahydroquinoline-7-yl acetate, 2-methylpropanoyl chloride, and 2-phenylethyl isocyanate. The reaction of these compounds yields the desired product, this compound. The reaction is typically carried out in an organic solvent such as dichloromethane or anhydrous ethanol. The reaction is typically carried out at room temperature, and the reaction time can vary depending on the desired yield.
Wissenschaftliche Forschungsanwendungen
3-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-phenylethyl)urea has been investigated for its potential applications in a variety of scientific fields. It has been used as a model compound to study the effects of quinoline-based compounds on the human body, as well as its potential use in drug discovery. Additionally, this compound has been used as a ligand in protein crystallography studies to study protein-ligand interactions. It has also been studied for its potential use in catalysis, as it can be used as a catalyst in organic synthesis reactions.
Eigenschaften
IUPAC Name |
1-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-16(2)21(26)25-14-6-9-18-10-11-19(15-20(18)25)24-22(27)23-13-12-17-7-4-3-5-8-17/h3-5,7-8,10-11,15-16H,6,9,12-14H2,1-2H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMWLPSCWXBPIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]cyclopropane-1-carboxamide](/img/structure/B6574631.png)
![4-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B6574639.png)
![N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclopentanecarboxamide](/img/structure/B6574646.png)
![5-bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}thiophene-2-carboxamide](/img/structure/B6574650.png)

![4-{[4-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B6574654.png)
![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-(4-chlorophenyl)-1-methyl-1H-imidazole](/img/structure/B6574659.png)
![3-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6574665.png)
![3,4-difluoro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide](/img/structure/B6574668.png)

![N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]thiophene-2-carboxamide](/img/structure/B6574697.png)

![1-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6574711.png)
